molecular formula C19H21N5O3 B2381072 8-(2-hydroxyethyl)-1,7-dimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 919008-89-2

8-(2-hydroxyethyl)-1,7-dimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2381072
CAS No.: 919008-89-2
M. Wt: 367.409
InChI Key: CHISLMCJJFUCBG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The same theoretical study also performed molecular orbital analysis and investigated the stability of the molecules resulting from hyperconjugative interactions and charge delocalization . Again, it’s not clear if this is directly related to the compound you’re asking about.

Scientific Research Applications

Receptor Affinity and Pharmacological Potential

The compound is part of a novel series of arylpiperazinylalkyl purine-2,4-diones, showing significant affinity for serotoninergic (5-HT1A, 5-HT6, 5-HT7) and dopaminergic (D2) receptors. This affinity suggests its potential use in developing therapeutic agents for disorders related to these receptors, such as depression and anxiety. Docking studies have highlighted the importance of substituents at the 7-position of the imidazo[2,1-f]purine-2,4-dione system for receptor affinity and selectivity, particularly towards 5-HT1A and 5-HT7 receptors (Zagórska et al., 2015).

Dual-Target Directed Ligands

Research on N9-Benzyl-substituted imidazo-, pyrimido- and 1,3-diazepino[2,1-f]purinediones, which may include compounds structurally related to 8-(2-hydroxyethyl)-1,7-dimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, has focused on their dual-target-directed ligands combining A2A adenosine receptor (AR) antagonistic activity with monoamine oxidase B (MAO-B) inhibition. These compounds have potential applications in treating neurodegenerative diseases, offering symptomatic relief and disease-modifying effects (Załuski et al., 2019).

Synthesis and Structural Analysis

The synthesis processes and structural analysis of compounds within the same family, including 8-benzylamino derivatives of theophylline with substitutions at the 7-position, have provided insights into the molecular geometry and hydrogen bonding patterns. These studies are crucial for understanding the physical and chemical properties that influence biological activity and receptor affinity (Karczmarzyk et al., 1995).

Properties

IUPAC Name

6-(2-hydroxyethyl)-4,7-dimethyl-2-[(2-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O3/c1-12-6-4-5-7-14(12)11-24-17(26)15-16(21(3)19(24)27)20-18-22(8-9-25)13(2)10-23(15)18/h4-7,10,25H,8-9,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHISLMCJJFUCBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C(=O)C3=C(N=C4N3C=C(N4CCO)C)N(C2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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